molecular formula C30H28BNO2 B2756419 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole CAS No. 1219956-30-5

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B2756419
CAS No.: 1219956-30-5
M. Wt: 445.37
InChI Key: AIYLNDJDCBJMMY-UHFFFAOYSA-N
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Description

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a carbazole core, a phenyl group, and a boronic ester moiety, making it a versatile building block in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the boronic ester group, converting it into a hydroxyl group or other functional groups.

    Substitution: The phenyl and boronic ester groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under various conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Hydroxylated carbazole derivatives.

    Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound are explored for their potential as fluorescent probes and bioactive molecules. The carbazole core is known for its photophysical properties, making it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The ability to modify the structure through various chemical reactions allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the efficiency and stability of these materials.

Mechanism of Action

The mechanism by which 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects depends on its application:

    In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, forming new carbon-carbon bonds.

    In Biological Systems: The carbazole core can interact with biological macromolecules, potentially disrupting cellular processes or acting as a fluorescent marker.

    In Materials Science: The compound’s electronic properties contribute to its role in semiconductors and LEDs, where it facilitates charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole lies in its combination of a carbazole core, a phenyl group, and a boronic ester moiety. This combination provides a balance of stability, reactivity, and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

9-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-14-21(15-18-23)22-16-19-28-26(20-22)25-12-8-9-13-27(25)32(28)24-10-6-5-7-11-24/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYLNDJDCBJMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219956-30-5
Record name 9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
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